molecular formula C11H14O4 B3183790 Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester CAS No. 103258-64-6

Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester

Cat. No. B3183790
CAS RN: 103258-64-6
M. Wt: 210.23 g/mol
InChI Key: LKOAIGPTJQFKBQ-UHFFFAOYSA-N
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Description

“Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” is a chemical compound with the molecular formula C11H14O4. It is related to the family of phenoxy herbicides, which are chemicals developed as commercially important herbicides, widely used in agriculture . They share the part structure of phenoxyacetic acid .


Molecular Structure Analysis

The molecular weight of “Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” is 210.23 g/mol. The SMILES string representation of the molecule is OCC1=CC=C(OCC(O)=O)C=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester” are not fully detailed in the search results. It is known that the compound has a molecular weight of 210.23 g/mol and its empirical formula is C11H14O4 .

properties

CAS RN

103258-64-6

Product Name

Acetic acid, [4-(hydroxymethyl)phenoxy]-, ethyl ester

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

LKOAIGPTJQFKBQ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 2.00 g of p-hydroxybenzyl alcohol, 3.23 g of ethyl bromoacetate, 2.45 g of anhydrous potassium carbonate and 15 ml of N,N-dimethylformamide was added tetra-n-butylammonium bromide in a catalytic amount. The mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with ethyl acetate and insoluble matters were filtered off. The filtrate was washed with an aqueous sodium hydroxide solution and water, in this sequence. After drying over anhydrous magnesium sulfate, the solvent was distilled off. The residue was applied to silica gel column chromatography. Elution with a solvent mixture of hexane-ethyl acetate (3:2) gave 2.16 g of oily ethyl [p-(hydroxymethyl)phenoxy]acetate.
Quantity
2 g
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reactant
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3.23 g
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reactant
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2.45 g
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reactant
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15 mL
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet was added 4-hydroxybenzyl alcohol (7.50 g, 60.42 mmol), Cs2CO3 (29.53 g, 90.63 mmol), DMF (100 mL), and ethyl bromoacetate (11.09 g, 66.46 mmol). This mixture was stirred at ambient temperature for 2 h. The mixture was filtered and the filtrate was concentrated in vacuo. The residue was partitioned between EtOAc and water. The layers were separated and the organic phase was washed with two additional portions of water. Drying (MgSO4), filtration and removal of the solvent in vacuo, gave an oil. This material was chromatographed on 250 g of silica gel using 1:1 EtOAc-hexane as eluant. There was obtained ethyl 2-(4-hydroxymethyl-phenoxy)acetate 35-4 (7.47 g, 59%) as an oil. 1H NMR (CDCl3): δ 1.29 (t, J=7 Hz, 3H), 2.07 (br s, 1H), 4.26 (q, J=7 Hz, 2H), 4.58 (s, 2H), 4.60 (s, 2H), 6.88 (d, J=9 Hz, 2H), 7.27 (d, J=9 Hz, 2H).
Quantity
7.5 g
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reactant
Reaction Step One
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29.53 g
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reactant
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11.09 g
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reactant
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100 mL
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solvent
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